1-(3-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Overview
Description
1-(3-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is a member of the indole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The compound, 1-[(3-chlorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole in lab experiments is its diverse range of biological activities. This compound has been shown to have antitumor, antifungal, and antiviral properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for research on 1-(3-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole. One area of interest is the development of new analogs of this compound with improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, further studies are needed to determine the potential of this compound as an anxiolytic and antidepressant agent.
Scientific Research Applications
1-(3-chlorobenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to possess a range of biological activities, including antitumor, antifungal, and antiviral properties.
properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O/c1-2-6-19-22-23-20(25-19)18-12-15-8-3-4-10-17(15)24(18)13-14-7-5-9-16(21)11-14/h3-5,7-12H,2,6,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVWGYMREYSOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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